4-bromo-3-nitro-1H-indole
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Overview
Description
4-Bromo-3-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method is the Bartoli indole synthesis, which involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide . This reaction yields this compound in good yields under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The indole nucleus can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the indole nucleus.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Reduction Products: 4-amino-3-nitro-1H-indole.
Oxidation Products: Various oxidized indole derivatives.
Scientific Research Applications
4-Bromo-3-nitro-1H-indole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-nitro-1H-indole involves its interaction with various molecular targets and pathways. The bromine and nitro groups enhance its reactivity, allowing it to bind to specific receptors and enzymes. This binding can inhibit or activate certain biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1H-indole: Lacks the bromine atom, affecting its substitution reactions.
4-Bromo-3-nitrotoluene: A precursor in the synthesis of 4-bromo-3-nitro-1H-indole.
Uniqueness
This compound’s combination of bromine and nitro groups makes it unique among indole derivatives
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
4-bromo-3-nitro-1H-indole |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-1-3-6-8(5)7(4-10-6)11(12)13/h1-4,10H |
InChI Key |
NSNYRPJKIUCLNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
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